4-Isopropoxyphenylcyclopropyl ketone
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Overview
Description
4-Isopropoxyphenylcyclopropyl ketone is an organic compound with the molecular formula C25H30O3 and a molecular weight of 378.50 g/mol It is characterized by the presence of a cyclopropyl ketone group attached to a 4-isopropoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Isopropoxyphenylcyclopropyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-isopropoxybenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Another method involves the oxidation of 4-isopropoxyphenylcyclopropyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxyphenylcyclopropyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: 4-Isopropoxyphenylcyclopropyl alcohol
Substitution: Derivatives with different substituents replacing the isopropoxy group
Scientific Research Applications
4-Isopropoxyphenylcyclopropyl ketone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Isopropoxyphenylcyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s structural features allow it to interact with cellular membranes, influencing membrane fluidity and signaling processes .
Comparison with Similar Compounds
4-Isopropoxyphenylcyclopropyl ketone can be compared with other similar compounds, such as:
Cyclopropyl 4-methoxyphenyl ketone: Similar structure but with a methoxy group instead of an isopropoxy group.
Cyclopropyl 4-ethoxyphenyl ketone: Similar structure but with an ethoxy group instead of an isopropoxy group.
Cyclopropyl 4-butoxyphenyl ketone: Similar structure but with a butoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific isopropoxy substituent, which can influence its reactivity, biological activity, and physicochemical properties compared to its analogs .
Properties
Molecular Formula |
C25H30O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
bis[1-(4-propan-2-yloxyphenyl)cyclopropyl]methanone |
InChI |
InChI=1S/C25H30O3/c1-17(2)27-21-9-5-19(6-10-21)24(13-14-24)23(26)25(15-16-25)20-7-11-22(12-8-20)28-18(3)4/h5-12,17-18H,13-16H2,1-4H3 |
InChI Key |
VMMTVVPGMQRJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
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